molecular formula C6H4ClN3 B1374697 6-Chloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1427357-23-0

6-Chloro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1374697
CAS No.: 1427357-23-0
M. Wt: 153.57 g/mol
InChI Key: YNGBPVDOJWIJOK-UHFFFAOYSA-N
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Description

6-Chloro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. It is characterized by a fused ring system consisting of a triazole ring and a pyridine ring, with a chlorine atom attached to the sixth position of the triazole ring.

Biochemical Analysis

Biochemical Properties

6-Chloro-[1,2,4]triazolo[1,5-a]pyridine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to act as an inhibitor for enzymes such as Janus kinases and RORγt inverse agonists . These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these enzymes. Additionally, this compound can interact with various receptors, influencing signal transduction pathways and cellular responses.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the ERK signaling pathway, leading to changes in the phosphorylation levels of key proteins involved in cell proliferation and survival . Furthermore, this compound can induce apoptosis and cell cycle arrest in various cancer cell lines, highlighting its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. The molecular mechanism of this compound also involves the modulation of signaling pathways, such as the ERK pathway, which plays a critical role in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard storage conditions, with minimal degradation observed over time . Long-term studies have indicated that this compound can maintain its biological activity, influencing cellular functions such as proliferation and apoptosis even after extended exposure . These findings suggest that the compound is suitable for long-term experimental applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and modulating immune responses . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or alter its biological activity. These metabolic pathways can influence the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be actively transported into cells via specific transporters, influencing its intracellular concentration and subsequent biological effects.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For instance, localization to the nucleus may enable the compound to interact with transcription factors and influence gene expression, while localization to the mitochondria may affect cellular metabolism and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors. One common method is the Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine, which can be achieved by treating N’-(pyridin-2-yl)hydrazones of aromatic or heterocyclic aldehydes with oxidizing agents such as lead tetraacetate (Pb(OAc)4) or phosphorus oxychloride (POCl3) .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

6-chloro-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-1-2-6-8-4-9-10(6)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGBPVDOJWIJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main finding of the research paper regarding 6-Chloro-[1,2,4]triazolo[1,5-a]pyridine derivatives?

A1: The research paper "HERBICIDES AU N-ARYL[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide" [] focuses on the synthesis and herbicidal activity of novel N-aryl-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds. The key finding is that these compounds, synthesized by condensing a 2-chlorosulfonyl-[1,2,4]-triazolo[1,5-a]pyridine derivative with various aminoaryl compounds, exhibit [excellent herbicidal activity against a broad spectrum of vegetation at low application frequencies] [].

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